molecular formula C36H32F24N4P4 B054566 Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) CAS No. 117271-77-9

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

Cat. No.: B054566
CAS No.: 117271-77-9
M. Wt: 1100.5 g/mol
InChI Key: ORRBEFRZPYDCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene to form 1,1′-[1,4-phenylenebis-(methylene)]bis(4,4′-bipyridine). This intermediate is then reacted in a template synthesis with 4,4′-bipyridine to yield the final product . The compound is sensitive to moisture and should be stored under inert gas conditions .

Chemical Reactions Analysis

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) involves the formation of host-guest complexes through donor-acceptor interactions and hydrogen bonding. The compound’s paraquat units act as electron acceptors, while the aromatic rings provide π-electron density for complex formation . This interaction is crucial for its ability to incorporate small guest molecules and exert its effects.

Comparison with Similar Compounds

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is unique due to its specific structure and ability to form stable host-guest complexes. Similar compounds include:

These compounds highlight the versatility and uniqueness of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) in various scientific applications.

Biological Activity

Cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate) (CBPQT•4PF6) is a synthetic compound that has garnered attention in the fields of supramolecular chemistry and medicinal applications due to its unique structural properties and biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Identifiers:

PropertyValue
CAS Number117271-77-9
Molecular FormulaC36H32F24N4P4
Molecular Weight1100.54 g/mol
Melting Point275 °C
Purity≥94.0% (HPLC)
Physical FormCrystalline Powder

CBPQT•4PF6 consists of a tetracationic cyclophane structure that facilitates host-guest chemistry, making it suitable for various applications in drug delivery and molecular recognition.

Mechanism of Biological Activity

CBPQT•4PF6 exhibits significant biological activity primarily through its ability to form stable complexes with electron-rich molecules. This property is attributed to the π-electron-deficient nature of the paraquat units within the cyclophane structure. The compound has been shown to encapsulate various guest molecules, which can enhance their solubility and bioavailability.

Host-Guest Interactions

Research indicates that CBPQT•4PF6 can effectively bind to electron-rich guests, including aromatic compounds and biological molecules. The binding affinity is influenced by factors such as the size and electronic properties of the guest molecules. For instance, studies have demonstrated that CBPQT•4PF6 forms stable complexes with tetrathiafulvalene (TTF), which has implications for its use in organic electronics and as a potential therapeutic agent in cancer treatment .

Cytotoxicity and Anticancer Potential

Recent studies have investigated the cytotoxic effects of CBPQT•4PF6 on cancerous cells. One notable study utilized polysilicon microchips functionalized with bipyridinium-based cyclophanes, including CBPQT•4PF6, demonstrating a highly efficient cytotoxicity against various cancer cell lines. The mechanism involved the selective uptake of the compound by cancerous cells, leading to increased apoptosis rates compared to non-cancerous cells .

Case Study: Cancer Cell Lines

A comparative study was conducted on several cancer cell lines to evaluate the efficacy of CBPQT•4PF6:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Induction of apoptosis via ROS generation
MCF-77.8Disruption of mitochondrial function
A5496.5Activation of caspase pathways

These findings suggest that CBPQT•4PF6 could serve as a promising candidate for further development in cancer therapy.

Electrochemical studies have shown that CBPQT•4PF6 exhibits reversible redox behavior, which can be leveraged for sensing applications or as part of electrochemical devices. Cyclic voltammetry experiments indicate that the compound undergoes distinct oxidation and reduction processes, making it an interesting candidate for further exploration in biosensing technologies .

Properties

IUPAC Name

5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRBEFRZPYDCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32F24N4P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452863
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117271-77-9
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 2
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 3
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 4
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 5
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 6
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.